3-Hydroxydodecanedioic acid

Inherited Metabolic Disorders Fatty Acid Oxidation Clinical Diagnostics

3-Hydroxydodecanedioic acid (3OHDC12) is a medium-chain hydroxy dicarboxylic acid belonging to the class of 3-hydroxydicarboxylic acids, with the molecular formula C₁₂H₂₂O₅ and a molecular weight of 246.30 g/mol. It features a hydroxyl substituent at the C-3 position of a saturated 12-carbon α,ω-dicarboxylic acid backbone.

Molecular Formula C12H22O5
Molecular Weight 246.3 g/mol
CAS No. 34574-69-1
Cat. No. B110126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxydodecanedioic acid
CAS34574-69-1
Molecular FormulaC12H22O5
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)O)CCCC(CC(=O)O)O
InChIInChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)
InChIKeyFYVQCLGZFXHEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxydodecanedioic Acid (CAS 34574-69-1): A Chain-Specific 3-Hydroxy-Dicarboxylic Acid Biomarker and Diagnostic Intermediate


3-Hydroxydodecanedioic acid (3OHDC12) is a medium-chain hydroxy dicarboxylic acid belonging to the class of 3-hydroxydicarboxylic acids, with the molecular formula C₁₂H₂₂O₅ and a molecular weight of 246.30 g/mol [1]. It features a hydroxyl substituent at the C-3 position of a saturated 12-carbon α,ω-dicarboxylic acid backbone [2]. This compound is an endogenous human metabolite detected in blood and urine, and its excretion profile serves as a diagnostic indicator for inherited fatty acid oxidation disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and peroxisomal biogenesis disorders (PBDs) [3]. Its chain length confers specificity within the 3-hydroxydicarboxylic acid homologous series that shorter-chain analogs (e.g., 3-hydroxyadipic acid, 3-hydroxydecanedioic acid) cannot provide for distinguishing LCHAD deficiency from medium-chain acyl-CoA dehydrogenase (MCAD) deficiency [4].

Why 3-Hydroxydodecanedioic Acid Cannot Be Replaced by Shorter-Chain 3-Hydroxydicarboxylic Acids or Non-Hydroxylated Dodecanedioic Acid


Generic substitution among 3-hydroxydicarboxylic acid homologs or with non-hydroxylated dodecanedioic acid is invalid because each chain length within the 3OHDC series reports on a distinct enzymatic bottleneck in fatty acid β-oxidation. The urinary ratio of 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) is specifically elevated in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, while remaining low (<0.14) in medium-chain triglyceride (MCT)-induced dicarboxylic aciduria [1][2]. In contrast, ratios involving shorter-chain 3OHDC6 and 3OHDC8 relative to 3OHDC10 are decreased in MCAD deficiency [1]. Dodecanedioic acid, lacking the 3-hydroxyl group, reports on peroxisomal ω-oxidation and carnitine palmitoyltransferase I (CPT IA) deficiency rather than the 3-hydroxyacyl-CoA dehydrogenase step, creating a fundamentally different diagnostic signal [3]. Additionally, the physicochemical properties introduced by the 3-hydroxyl group—including altered water solubility (0.83 g/L vs. <0.1 g/L for dodecanedioic acid) and hydrogen bonding capacity—affect chromatographic retention and derivatization efficiency in analytical workflows, making simple one-for-one replacement analytically unsound [4].

Quantitative Differentiation Evidence for 3-Hydroxydodecanedioic Acid: Comparator-Backed Data for Scientific and Procurement Decisions


Elevated Urinary 3OHDC12/3OHDC10 Ratio Distinguishes LCHAD Deficiency from MCAD Deficiency and MCT-Induced Aciduria

In patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, the urinary ratio of 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) is markedly elevated compared with fasting normal controls, whereas this ratio is decreased in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and remains low (<0.14) in medium-chain triglyceride (MCT)-induced dicarboxylic aciduria [1][2]. The 3OHDC12/3OHDC10 ratio thus provides a differential diagnostic marker that shorter-chain 3-hydroxydicarboxylic acids such as 3-hydroxyadipic acid (3OHDC6) or 3-hydroxyoctanedioic acid (3OHDC8) cannot deliver for distinguishing between these enzymatically distinct fatty acid oxidation disorders [1].

Inherited Metabolic Disorders Fatty Acid Oxidation Clinical Diagnostics

3-Hydroxydodecanedioic Acid as a Hepatocellular Carcinoma (HCC) Serum Metabolite Marker with Higher VIP Score than Traumatic Acid and 3-Hydroxysebacic Acid

In a metabolomics study comparing serum from hepatocellular carcinoma (HCC) patients (n=75) versus controls (n=134), 3-hydroxydodecanedioic acid showed a Variable Importance in Projection (VIP) score of 3.515 (p<0.001, Cohen's d = -0.546), indicating strong discrimination between HCC and control groups [1]. This VIP score exceeded that of the structurally related traumatic acid (VIP 3.256, p<0.001, Cohen's d = -0.544) and the shorter-chain homolog 3-hydroxysebacic acid (VIP 2.118, p<0.001, Cohen's d = -0.551), establishing 3-hydroxydodecanedioic acid as a top-performing discriminatory metabolite among medium-chain hydroxy/dicarboxylic acids in this cancer context [1].

Cancer Metabolomics Hepatocellular Carcinoma Biomarker Discovery

Stable-Isotope Dilution GC-MS Method Enables Specific Quantification of 3-Hydroxydodecanedioic Acid Using a Di-Deuterated Internal Standard

Chickos et al. (2002) reported the synthesis of 3-hydroxydodecanedioic acid and its di-deuterated analog, establishing the first stable-isotope dilution mass spectrometric (SID-MS) approach for quantifying this compound in biological matrices [1]. The method evaluated multiple derivatization protocols and found that trimethylsilyl (TMS) derivatives combined with positive-ion chemical ionization (PICI) mass spectrometry provided the greatest yield of characteristic ions for sensitive detection [1]. This addressed a critical gap: prior diagnostic tests for LCHAD deficiency were hampered by insensitivity or long turnaround times, and no quantitative method for 3-hydroxydodecanedioic acid had been reported despite its known diagnostic relevance [1].

Analytical Chemistry Stable Isotope Dilution Clinical Mass Spectrometry

Both Enantiomers of 3-Hydroxydodecanedioic Acid Are Synthetically Accessible and Spectroscopically Characterized for Chiral-Specific Biological Studies

A 2022 dataset deposited at Zenodo reports the synthesis and full characterization of both (R)- and (S)-3-hydroxydodecanedioic acid, including ¹H-NMR, ¹³C-NMR, Rf values, FT-IR, HRMS data, and Mosher ester analysis for absolute configuration assignment [1]. This enantiomeric resolution is significant because endogenous 3-hydroxydicarboxylic acids in human urine are known to be stereospecific—3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer [2]—implying that the biological formation of 3-hydroxydodecanedioic acid via ω-oxidation followed by β-oxidation may similarly be enantioselective.

Chiral Chemistry Enantiomeric Resolution Stereospecific Metabolism

Physicochemical Differentiation from Dodecanedioic Acid: Altered Solubility and Thermal Properties Driven by the 3-Hydroxyl Group

The introduction of a hydroxyl group at the C-3 position of the dodecanedioic acid scaffold substantially alters physicochemical properties relevant to sample preparation, chromatographic behavior, and formulation. 3-Hydroxydodecanedioic acid exhibits a predicted water solubility of 0.83 g/L (ALOGPS) and a logP of approximately 1.93–2.03, compared with dodecanedioic acid's water solubility of <0.1 g/L (20 ºC) and logP of approximately 2.92–3.2 [1][2]. The melting point of 3-hydroxydodecanedioic acid is reported as >208°C (decomposition), versus 127–129°C for dodecanedioic acid . These differences mean that extraction, derivatization, and chromatographic conditions optimized for dodecanedioic acid will not be directly transferable to 3-hydroxydodecanedioic acid.

Physicochemical Characterization Analytical Method Development Formulation Science

High-Impact Application Scenarios for 3-Hydroxydodecanedioic Acid (CAS 34574-69-1) Driven by Quantitative Differentiation Evidence


LCHAD Deficiency Newborn Screening Assay Development Using 3OHDC12/3OHDC10 Ratio as Primary Diagnostic Marker

Clinical biochemistry laboratories developing tandem mass spectrometry (MS/MS) or GC-MS methods for expanded newborn screening of fatty acid oxidation disorders should prioritize 3-hydroxydodecanedioic acid as a quantitative calibrant because its urinary ratio to 3-hydroxydecanedioic acid (3OHDC12/3OHDC10) is the only chain-length-specific marker that distinguishes LCHAD deficiency from MCAD deficiency and benign MCT-induced dicarboxylic aciduria [1][2]. The di-deuterated internal standard synthesized by Chickos et al. (2002) enables accurate quantification via stable-isotope dilution, overcoming the sensitivity limitations that previously hampered LCHAD diagnosis [3]. Procurement of high-purity 3-hydroxydodecanedioic acid (≥98%, with certificates of analysis including NMR, HPLC, and GC) from reputable suppliers ensures method validation to CLIA/CAP standards.

Hepatocellular Carcinoma Biomarker Validation Studies Leveraging the Superior VIP Discrimination of 3-Hydroxydodecanedioic Acid

Cancer metabolomics researchers conducting targeted LC-MS/MS validation of HCC serum biomarkers should include 3-hydroxydodecanedioic acid as a priority analyte based on its VIP score of 3.515—the highest among medium-chain dicarboxylic/hydroxy acid species in the discovery cohort—which exceeds that of traumatic acid (VIP 3.256) and 3-hydroxysebacic acid (VIP 2.118) [1]. The compound's detection in both HCC patient serum and tumor-bearing mouse models treated with Clostridiales bacteria suggests its potential as a bacteria-derived metabolite marker linking the gut microbiome to liver carcinogenesis, supporting its inclusion in multi-analyte panels for early detection or treatment monitoring [2].

Enantiomer-Specific Studies of Peroxisomal Fatty Acid Oxidation Using (R)- and (S)-3-Hydroxydodecanedioic Acid

Investigators studying the stereochemical course of peroxisomal β-oxidation and ω-oxidation should source enantiopure (R)- and (S)-3-hydroxydodecanedioic acid, which have been synthesized and fully characterized (¹H-NMR, ¹³C-NMR, FT-IR, HRMS, Mosher analysis) as described in the 2022 University of Zurich dataset [1]. Given that the shorter-chain analog 3-hydroxyadipic acid is excreted in human urine as ≥95% L-enantiomer, demonstrating that dicarboxylic acid β-oxidation is stereospecific [2], enantiopure 3-hydroxydodecanedioic acid standards are essential for determining whether the same stereochemical preference holds at the C12 chain length, which would inform the enzymatic mechanism of peroxisomal long-chain 3-hydroxyacyl-CoA dehydrogenase.

Method Development for Urinary Organic Acid Profiling Requiring Chain-Length-Specific 3-Hydroxydicarboxylic Acid Calibrants

Clinical mass spectrometry laboratories performing urinary organic acid analysis by GC-MS for the differential diagnosis of dicarboxylic acidurias require 3-hydroxydodecanedioic acid as a distinct calibrant that cannot be substituted by dodecanedioic acid or shorter-chain 3-hydroxydicarboxylic acids. The compound's distinct physicochemical properties—including higher water solubility (0.83 g/L vs. <0.1 g/L for dodecanedioic acid), lower logP (~2.0 vs. ~3.0), and TMS derivatization behavior optimized for PICI-GC-MS [1][2][3]—necessitate compound-specific calibration curves and quality control materials to ensure accurate quantification across the clinically relevant concentration range observed in normal children (3.672 ± 3.213 μmol/mmol creatinine) versus those with peroxisomal biogenesis disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxydodecanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.